molecular formula C9H20N2O3 B053851 Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 121102-98-5

Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)

Cat. No. B053851
M. Wt: 204.27 g/mol
InChI Key: BUIPMOBDSFMZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has gained attention in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis and has shown potential as a tool in the development of new drugs.

Mechanism Of Action

The mechanism of action of Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the development of cancer and Alzheimer's disease.

Biochemical And Physiological Effects

Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the production of amyloid-beta, a protein that is thought to play a role in the development of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)) in lab experiments is its high reactivity and selectivity. It has been shown to be effective in the synthesis of various organic compounds and has potential as a tool in drug development. However, one limitation is that it can be toxic in high doses and requires careful handling.

Future Directions

There are several future directions for the use of Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)) in scientific research. One potential direction is its use in the development of new drugs for the treatment of cancer and Alzheimer's disease. Additionally, it may have potential as a tool in the synthesis of new organic compounds with unique properties. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)) involves the reaction of 2-(aminooxy)butanol with t-Butyl chloroformate. This reaction yields Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)) as a white solid.

Scientific Research Applications

Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)) has been used in various scientific research applications. It has been shown to be effective in the synthesis of various organic compounds, including amino acids and peptides. Additionally, it has been used as a reagent in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease.

properties

CAS RN

121102-98-5

Product Name

Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)

Molecular Formula

C9H20N2O3

Molecular Weight

204.27 g/mol

IUPAC Name

tert-butyl N-(2-aminooxybutyl)carbamate

InChI

InChI=1S/C9H20N2O3/c1-5-7(14-10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)

InChI Key

BUIPMOBDSFMZNR-UHFFFAOYSA-N

SMILES

CCC(CNC(=O)OC(C)(C)C)ON

Canonical SMILES

CCC(CNC(=O)OC(C)(C)C)ON

synonyms

Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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